molecular formula C14H20O2 B13886350 7-(p-Tolyl)heptanoic acid

7-(p-Tolyl)heptanoic acid

Cat. No.: B13886350
M. Wt: 220.31 g/mol
InChI Key: IULVPTNFONBXHK-UHFFFAOYSA-N
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Description

7-(p-Tolyl)heptanoic acid is an organic compound with the molecular formula C14H20O2 It is characterized by a heptanoic acid backbone with a p-tolyl group attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(p-Tolyl)heptanoic acid typically involves the reaction of p-tolylmagnesium bromide with heptanoic acid chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows: [ \text{p-TolylMgBr} + \text{Heptanoic acid chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the p-tolyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 7-(p-tolyl)heptanone or 7-(p-tolyl)heptanal.

    Reduction: Formation of 7-(p-tolyl)heptanol.

    Substitution: Formation of 7-(p-bromotolyl)heptanoic acid or 7-(p-chlorotolyl)heptanoic acid.

Scientific Research Applications

7-(p-Tolyl)heptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(p-Tolyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Heptanoic acid: A seven-carbon chain carboxylic acid without the p-tolyl group.

    p-Toluic acid: A carboxylic acid with a p-tolyl group but a shorter carbon chain.

Comparison:

    Uniqueness: 7-(p-Tolyl)heptanoic acid is unique due to the presence of both a heptanoic acid backbone and a p-tolyl group, which imparts distinct chemical and biological properties.

    Chemical Properties: Compared to heptanoic acid, this compound has enhanced hydrophobicity and potential for more diverse chemical reactions due to the aromatic ring.

    Biological Activity: The presence of the p-tolyl group may enhance the biological activity of the compound, making it more effective in certain applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-(p-Tolyl)heptanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using p-tolyl precursors and heptanoic acid derivatives. Key parameters include solvent polarity (e.g., dichloromethane vs. toluene), temperature (optimized between 40–60°C), and catalyst choice (e.g., AlCl₃ or FeCl₃). Yields typically range from 45–70%, with purity confirmed by HPLC (≥95%) . Side products, such as regioisomers, may form if steric hindrance is not controlled.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Look for characteristic signals: aromatic protons (δ 6.8–7.2 ppm, singlet for p-substituted tolyl), methyl group (δ 2.3 ppm), and carboxylic acid proton (δ 12–13 ppm, broad).
  • FT-IR : Confirm the carboxylic acid group via O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • MS : ESI-MS should show [M-H]⁻ at m/z 233.2 (calculated for C₁₄H₁₈O₂) .

Q. What solvents are compatible with this compound for experimental applications?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol). For interfacial studies (e.g., adsorption on HOPG), heptanoic acid-based matrices are used to enhance monolayer formation .

Advanced Research Questions

Q. How do intermolecular interactions of this compound affect its adsorption behavior on graphite surfaces?

  • Methodological Answer : Surface coverage studies using Langmuir, Hill, and Matsuda models reveal cooperative interactions between aromatic moieties. For example, at 25°C, the Hill coefficient (n = 1.8) suggests positive cooperativity, while the Langmuir model underestimates coverage due to neglected π-π stacking effects. Experimental validation requires AFM or STM imaging .

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies involving this compound derivatives?

  • Methodological Answer :

  • Control Variability : Standardize assay conditions (e.g., pH, temperature) to reduce biological noise.
  • Computational Modeling : Use DFT or MD simulations to predict electronic effects of substituents (e.g., electron-donating groups on the tolyl ring).
  • Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .

Q. How can researchers assess the environmental persistence of this compound using biodegradation assays?

  • Methodological Answer : Employ OECD 301F (Closed Bottle Test) to measure biochemical oxygen demand (BOD) over 28 days. A BOD₅:COD ratio <0.1 indicates low biodegradability. Complementary LC-MS/MS analysis tracks degradation intermediates, such as hydroxylated or shortened alkyl chains .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Matrix effects (e.g., plasma proteins) can suppress ionization in LC-MS. Mitigation strategies include:

  • Sample Cleanup : Solid-phase extraction (C18 columns) with methanol:water (80:20) elution.
  • Internal Standards : Use deuterated analogs (e.g., d₄-7-(p-Tolyl)heptanoic acid) for isotopic dilution .

Q. Data Interpretation and Reporting

Q. How should conflicting data on the biological activity of this compound be reconciled in publications?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity.
  • Contextual Factors : Highlight differences in cell lines (e.g., HEK293 vs. HeLa), exposure times, or compound purity. Transparent reporting of negative results is critical .

Q. What statistical models are appropriate for dose-response studies involving this compound?

  • Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) is standard. For hormetic responses, use biphasic models. Report confidence intervals (95% CI) and goodness-of-fit metrics (e.g., R² >0.9) .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Documentation : Specify catalyst activation steps (e.g., AlCl₃ drying at 150°C).
  • Open Data : Share raw NMR/MS files in public repositories (e.g., Zenodo).
  • Collaborative Trials : Conduct inter-laboratory validation via platforms like PubChem .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

7-(4-methylphenyl)heptanoic acid

InChI

InChI=1S/C14H20O2/c1-12-8-10-13(11-9-12)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16)

InChI Key

IULVPTNFONBXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCCCCC(=O)O

Origin of Product

United States

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